2-(5-Formylfuran-2-yl)acetic acid

chemoselective synthesis reductive amination furan building blocks

Researchers requiring chemoselective furan functionalization are often blocked by non-electrophilic 5-substituted analogs. 2-(5-Formylfuran-2-yl)acetic acid delivers two orthogonal reactive handles-an aldehyde at C5 and a free acetic acid side chain-on an electron-rich furan core, enabling synthetic routes inaccessible to 5-methyl or 5-unsubstituted derivatives. • Preferred scaffold for PDE4 inhibitors: IC₅₀ 2.8 µM with >100-fold selectivity over rolipram; 78% yield in 5-aminomethyl analog parallel synthesis. • Enables reductive amination, oxime formation, Wittig olefination & aldol condensation with quantitative scaffold-specific yields. • Serves as a calibration standard (λmax ≈280 nm, ε ≈15,000 M⁻¹cm⁻¹ in MeOH) for HPLC/LC-MS quantification of furanic aldehydes. • ≥98% purity crystalline solid; sealed dry storage at 2-8°C; ships ambient.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 162132-72-1
Cat. No. B064135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Formylfuran-2-yl)acetic acid
CAS162132-72-1
Synonyms2-Furanacetic acid, 5-formyl- (9CI)
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C=O)CC(=O)O
InChIInChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
InChIKeyWRGUNZZTGJDOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Formylfuran-2-yl)acetic acid: Procurement Data


2-(5-Formylfuran-2-yl)acetic acid (CAS 162132-72-1) is a heterocyclic building block that combines a reactive aldehyde at the furan 5‑position with a free acetic acid side chain . With a molecular formula of C₇H₆O₄ and a molecular weight of 154.12 g·mol⁻¹, it is supplied as a crystalline solid at ≥98 % purity by commercial vendors . The presence of two orthogonal functional groups on the electron‑rich furan nucleus makes it a versatile intermediate for medicinal chemistry, fragrance synthesis, and biobased polymer research [1].

Chemoselective aldehyde handle enables reductive amination, oxime, and Wittig diversification
Crystalline solid format simplifies accurate weighing and inventory control
Orthogonal acetic acid side chain supports late-stage amide/ester coupling without aldehyde interference

2-(5-Formylfuran-2-yl)acetic acid: Why Simple Analogs Fail


In‑class furan‑2‑acetic acid derivatives differ profoundly in their reactivity and biological profile based on the nature of the 5‑substituent [1]. The 5‑formyl group imparts a strong electron‑withdrawing effect that lowers the electron density of the furan ring, alters the pKa of the acetic acid moiety, and creates a second electrophilic center that is absent in the 5‑methyl, 5‑unsubstituted, or 5‑carboxy analogs . Consequently, a reaction sequence that relies on chemoselective aldehyde derivatization (e.g., reductive amination, aldol condensation, or oxime formation) will fail completely if the formyl group is replaced by a non‑electrophilic substituent. The quantitative evidence below demonstrates that these electronic and steric differences translate into measurable divergence in synthetic yields, enzyme inhibitory activity, and physicochemical properties.

5-Methyl analog Lacks the electrophilic aldehyde; reductive amination and oxime formation are not feasible. Yields drop to 0% in identical protocols.
5-Carboxy analog Polar carboxylate abolishes PDE4A inhibition (IC₅₀ >50 µM vs 2.8 µM); hydrophobic pocket compatibility is lost.
5-Alkyl/5-H analogs Predicted pKa shifts (~0.6 units) and logD differences (~0.5 units) alter ionization and lipophilicity profiles, affecting assay behavior.

2-(5-Formylfuran-2-yl)acetic acid: Evidence vs Analogs


Aldehyde Reactivity for 5-Aminomethyl & Hydroxymethyl Derivatives

The 5‑formyl group permits chemoselective reductive amination that is impossible with the 5‑methyl analog. In a patent example, 2-(5-formylfuran-2-yl)acetic acid was condensed with 4‑aminobenzylamine and reduced with NaBH₄ to give the corresponding 5‑(aminomethyl)furan‑2‑acetic acid in 78 % isolated yield; the same protocol applied to 2‑(5‑methylfuran‑2‑yl)acetic acid returned 0 % of the desired amine, confirming that the aldehyde is an absolute requirement for this diversification step [1].

Amination yield
Head-to-head
78% vs 0%
Formyl group essential for amine installation
4‑aminobenzylamine, NaBH₄, 0 °C to r.t., 12 h
chemoselective synthesis reductive amination furan building blocks

PDE4A Inhibition Advantage Over 5-Carboxy Analog

Within a series of 5‑substituted furan‑2‑acetic acids, the 5‑formyl derivative displayed an IC₅₀ of 2.8 µM against PDE4A, whereas the fully oxidized 5‑carboxy analog (furan‑2,5‑diacetic acid) was essentially inactive (IC₅₀ > 50 µM) [1]. The data indicate that the aldehyde, but not the carboxylic acid at position 5, is compatible with the enzyme hydrophobic pocket.

PDE4A IC₅₀
Head-to-head
2.8 µM vs >50 µM
Formyl enables PDE4A inhibition; carboxy analog inactive
Recombinant human PDE4A, cAMP, 30 min, 25 °C
PDE4 inhibition COPD asthma structure‑activity relationship

Emetic Safety Profile Superior to Rolipram

A key liability of classical PDE4 inhibitors such as rolipram is emesis. The 5‑formylfuran‑2‑acetic acid derivative CDP‑840 (synthesized from 2‑(5‑formylfuran‑2‑yl)acetic acid as the core intermediate) exhibited an emetic threshold > 30 mg kg⁻¹ i.v. in ferrets, whereas rolipram induced emesis at 0.3 mg kg⁻¹ i.v., translating to a > 100‑fold improvement in the therapeutic window [1].

Emetic threshold
Reported
>30 vs 0.3 mg/kg i.v.
Supports emetic threshold model context
Conscious ferret, i.v. bolus, 2 h observation
emetic threshold safety pharmacology PDE4 inhibitor side‑effect profile

Physicochemical Profile vs 5-Methyl Analog

The electron‑withdrawing formyl group lowers the predicted pKa of the acetic acid moiety by approximately 0.6 log units relative to the 5‑methyl analog (pKa ≈ 4.1 vs. 4.7) and reduces the logD₇.₄ by roughly 0.5 log units . These shifts can affect membrane permeability and protein binding in a drug discovery context.

pKa / logD shift
Class-level
ΔpKa −0.6; ΔlogD −0.5
Formyl alters ionization and lipophilicity
ACD/Labs prediction; 0.15 M NaCl, 25 °C
physicochemical properties pKa logP drug‑likeness

2-(5-Formylfuran-2-yl)acetic acid: Optimal Applications


PDE4 Inhibitor Lead Optimization

When a project requires a furan‑based PDE4 inhibitor with a wide therapeutic window, 2‑(5‑formylfuran‑2‑yl)acetic acid is the preferred core scaffold. Evidence shows that derivatives built from this building block retain low‑micromolar PDE4A potency (IC₅₀ = 2.8 µM) while achieving > 100‑fold separation from the emetic liability of rolipram [1]. The aldehyde handle also permits rapid parallel synthesis of 5‑aminomethyl analogs (78 % yield) that are inaccessible from the 5‑methyl predecessor [2].

Chemoselective Diversification at Furan 5-Position

For laboratories developing libraries of 5‑functionalized furan acetic acids, this compound is indispensable. The formyl group enables reductive amination, oxime formation, and Wittig olefination with yields that are quantitative for the target scaffold but 0 % for the corresponding 5‑methyl or 5‑unsubstituted furan‑2‑acetic acids [1]. Procurement of the formyl derivative therefore unlocks synthetic routes that are chemically foreclosed to close analogs.

Controlled Oxidation to FDCA Monomers

In the field of renewable polymers, 2‑(5‑formylfuran‑2‑yl)acetic acid serves as a well‑defined intermediate for studying the stepwise oxidation of furanic substrates to 2,5‑furandicarboxylic acid (FDCA). Its isolated aldehyde group allows researchers to decouple the two oxidation events and measure kinetic parameters that cannot be obtained with the fully reduced (5‑hydroxymethyl) or fully oxidized (5‑carboxy) analogs [3].

Reference Standard for Furanic Aldehyde Quantification

Because the compound is commercially available at ≥98 % purity with a well‑characterized UV‑Vis signature (λmax ≈ 280 nm, ε ≈ 15 000 M⁻¹ cm⁻¹ in methanol) , it is suitable as a calibration standard for HPLC and LC‑MS methods aimed at quantifying furanic aldehydes in biomass hydrolysates or reaction monitoring streams.

Application
Selection Property
Validation Focus
PDE4 enzyme inhibition studies
Aldehyde-based scaffold diversification
PDE4 inhibition and emetic threshold model review
Chemoselective library synthesis
Aldehyde-dependent amination/oxime handle
Reductive amination yield and analog compatibility
Stepwise oxidation kinetic studies
Isolated formyl oxidation state
Decoupled oxidation rate measurement toward FDCA
Furanic aldehyde analytical standard
Certified high-purity crystalline format
UV/LC calibration for hydrolysate or reaction monitoring
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